N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at the 5-position and linked to a furan-2-carboxamide moiety. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry and agrochemicals .
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-5-6-11(8-10(9)2)14-17-18-15(21-14)16-13(19)12-4-3-7-20-12/h3-8H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPQOPGOUWPHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the formation of the oxadiazole ring followed by the attachment of the furan-2-carboxamide moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . The furan-2-carboxamide can then be introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
General Reactivity Profile
The compound exhibits reactivity at three primary sites:
-
Oxadiazole ring : Susceptible to nucleophilic/electrophilic attacks due to electron-deficient nature.
-
Furan ring : Electrophilic substitution reactions (e.g., nitration, halogenation).
-
Carboxamide group : Hydrolysis under acidic/basic conditions.
Key functional groups and their reactivity:
| Functional Group | Reactivity Type | Example Reactions |
|---|---|---|
| Oxadiazole | Nucleophilic substitution | Reaction with Grignard reagents, amines |
| Furan | Electrophilic substitution | Nitration, sulfonation |
| Carboxamide | Hydrolysis | Conversion to carboxylic acid under acidic conditions |
Nucleophilic Substitution at the Oxadiazole Ring
The oxadiazole ring undergoes nucleophilic substitution due to its electron-deficient nature. For example:
Electrophilic Substitution at the Furan Ring
The furan moiety undergoes electrophilic substitution at the α-positions. For instance:
Hydrolysis of the Carboxamide Group
The carboxamide group hydrolyzes under acidic or basic conditions:
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylate:
textN-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide + HC≡C-COOR → Pyrazole-fused derivative
Conditions : Toluene, 110°C, 12 hours .
Reduction Reactions
The oxadiazole ring can be reduced using LiAlH4 to form a dihydro-oxadiazole intermediate:
textThis compound + LiAlH4 → Dihydro-oxadiazole derivative
Yield : ~55%.
Metal-Catalyzed Cross-Coupling
The furan ring participates in Suzuki-Miyaura coupling with arylboronic acids:
textThis compound + Ar-B(OH)2 → 5-Aryl-furan-2-carboxamide derivative
Conditions : Pd(PPh3)4, K2CO3, DMF/H2O, 80°C .
Comparative Reaction Yields
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | 65 | |
| Acidic Hydrolysis | 6M HCl, 100°C | 78 | |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF/H2O | 60 | |
| Cycloaddition | Acetylenedicarboxylate, 110°C | 52 |
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated the potential of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide as an anticancer agent. The mechanism of action primarily involves:
- Inhibition of Tubulin Polymerization : The compound binds to tubulin, disrupting the microtubule network essential for cell division, leading to apoptosis in cancer cells.
- Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for some tested cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These findings indicate that the compound can effectively inhibit tumor growth while also affecting normal fibroblast cells, suggesting a need for further optimization for selectivity towards cancer cells.
Antimicrobial Applications
The compound has also exhibited promising antimicrobial properties against various pathogens. Studies have shown its effectiveness against both bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| C. albicans | 50 µg/mL |
These results highlight the compound's potential as a therapeutic agent in treating infections caused by resistant strains .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may induce DNA damage leading to cytotoxic effects in cancer cells.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Apoptosis Induction : Flow cytometry analyses have shown increased apoptosis rates in treated cells compared to controls .
Study on Cancer Cell Lines
Objective : To evaluate the cytotoxic effects on human cancer cell lines.
Method : Cells were treated with varying concentrations of the compound over a period of time.
Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with apoptosis rates increasing by approximately 30% in treated cells compared to untreated controls.
Mechanistic Studies
DNA Damage Assessment : Comet assays indicated that the compound induced DNA strand breaks in treated cells.
Apoptosis Induction : Flow cytometry confirmed a higher percentage of apoptotic cells in cultures treated with this compound compared to controls .
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The furan ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs with Variations in Oxadiazole Substituents
Key structural analogs differ in substituents on the 1,3,4-oxadiazole ring or adjacent functional groups (Table 1):
Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives
*Inferred molecular formula based on structural similarity.
Key Observations :
- Heterocycle Variations : Replacement of oxadiazole with thiadiazole (e.g., in ) introduces sulfur, which may alter electronic properties and binding interactions .
- Functional Group Diversity : Sulfanyl-linked thiazole derivatives (e.g., 7h) exhibit higher molecular weights and broader melting point ranges (149–199°C) due to additional hydrogen-bonding sites .
Physicochemical Properties
Melting Points :
- Oxadiazole-thiazole hybrids (e.g., 7h) show melting points between 149–199°C, influenced by intermolecular hydrogen bonds and aromatic stacking .
- Furan-carboxamide derivatives (e.g., a3, a4) have lower melting points (e.g., 159–161°C for a3), suggesting reduced crystallinity compared to thiazole-containing analogs .
Solubility and Lipophilicity :
- The 3,4-dimethylphenyl group in the target compound may reduce aqueous solubility compared to smaller substituents (e.g., cyanomethyl in a4) but improve lipid membrane penetration .
- Thiazole-sulfanyl derivatives (e.g., 7h) exhibit moderate solubility due to polar sulfanyl and amide groups .
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound belonging to the oxadiazole family, which has been recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 270.29 g/mol. The structure features a furan ring and an oxadiazole moiety, which are crucial for its biological activity.
Antitumor Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit significant antitumor properties. For instance, derivatives of 1,3,4-oxadiazole have shown cytotoxic effects against various cancer cell lines. A study demonstrated that specific oxadiazole derivatives induced apoptosis in MCF-7 (breast cancer) and U-937 (leukemia) cell lines through the activation of caspase pathways and increased p53 expression levels .
Table 1: Antitumor Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| 5b | U-937 | 2.41 | Caspase pathway activation |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported that oxadiazole derivatives possess significant antibacterial and antifungal activities. For example, derivatives were effective against Gram-positive bacteria and exhibited antifungal activity against Candida species .
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6a | Staphylococcus aureus | 8 µg/mL |
| 6b | Escherichia coli | 16 µg/mL |
| 6c | Candida albicans | 32 µg/mL |
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds like this compound have shown potential in reducing inflammatory responses. Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway through upregulation of p53.
- Enzyme Inhibition : Selective inhibition of enzymes involved in inflammation and cancer proliferation.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Case Studies
A notable study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole cyclization | H₂SO₄, RT, 12 h | 70–85 | |
| Amide coupling | Furan-2-carbonyl chloride, dry acetone, reflux | 80–89 |
Basic: How is structural characterization of this compound performed?
Answer:
A multi-technique approach is employed:
Q. Example ¹H NMR Data :
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Furan C-H | 6.8–7.2 (multiplet) | |
| 3,4-Dimethylphenyl CH₃ | 2.3 (singlet) |
Advanced: How do substituents on the oxadiazole and phenyl rings influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies highlight:
- 3,4-Dimethylphenyl : Enhances lipophilicity, improving membrane permeability for antitumor activity .
- Electron-Withdrawing Groups (e.g., Cl) : Increase oxidative stability but may reduce enzyme inhibition potency (e.g., IC₅₀ for LOX inhibition rises by ~30%) .
- Furan vs. Benzamide : Furan improves metabolic stability compared to benzamide derivatives (t₁/₂ > 4 hours in liver microsomes) .
Q. Substituent Effects on LOX Inhibition :
| Substituent | IC₅₀ (µM) | Reference |
|---|---|---|
| 3,4-Dimethylphenyl | 12.5 ± 1.2 | |
| 4-Chlorophenyl | 18.7 ± 2.1 | |
| Unsubstituted phenyl | >50 |
Advanced: How can contradictory bioactivity data (e.g., in enzyme assays) be resolved?
Answer:
Discrepancies often arise from assay conditions:
Enzyme Source : Mammalian vs. bacterial LOX isoforms show varying inhibition (e.g., human LOX-2 IC₅₀ = 15 µM vs. bacterial = 25 µM) .
Redox Interference : Thiol-containing buffers (e.g., DTT) may reduce oxadiazole reactivity, leading to false negatives .
Cellular vs. Cell-Free Assays : Cellular uptake limitations (logP >3 required) can mask in vitro activity .
Q. Recommended Validation Steps :
- Use orthogonal assays (e.g., SPR for binding affinity + enzymatic activity).
- Standardize buffer systems (e.g., PBS pH 7.4, no reducing agents) .
Advanced: What mechanistic insights explain its dual inhibitory activity against LOX and BChE?
Answer:
Computational and kinetic studies suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
